molecular formula C9H12N2O2 B3031802 Ethyl 2-amino-6-methylnicotinate CAS No. 70959-85-2

Ethyl 2-amino-6-methylnicotinate

Cat. No.: B3031802
CAS No.: 70959-85-2
M. Wt: 180.2 g/mol
InChI Key: IAFPRGAZVDCSEW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-methylnicotinate ( 70959-85-2) is a valuable nicotinate ester derivative and a versatile building block in organic synthesis and pharmaceutical research. The compound, with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol, serves as a key precursor for the synthesis of more complex nitrogen-containing heterocycles . Its structure, featuring both an ester moiety and an aminopyridine core, makes it a privileged scaffold in medicinal chemistry, particularly for developing new active molecules. As a pyridine ester derivative, this compound is part of a class known for its utility in drug discovery and other fine chemical applications . Researchers utilize this compound strictly for laboratory research purposes. This product is labeled with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Proper safety precautions, including the use of personal protective equipment, should always be followed. This reagent is provided exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 2-amino-6-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)7-5-4-6(2)11-8(7)10/h4-5H,3H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFPRGAZVDCSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10500329
Record name Ethyl 2-amino-6-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70959-85-2
Record name Ethyl 2-amino-6-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Dialkoxybutanone with Amidines

This industrial method (JP6477187B2) involves reacting 1,1-dimethoxy-3-butanone with ethoxycarbonylacetamidine hydrochloride in the presence of 1,8-diazabicyclo-7-undecene (DBU) as a base.

Procedure

  • Reagents :
    • 1,1-Dimethoxy-3-butanone (0.74 mL)
    • Ethoxycarbonylacetamidine hydrochloride (833 mg)
    • DBU (2.24 mL total)
    • Acetonitrile (10 mL solvent)
  • Conditions :
    • Initial stirring at room temperature (20 min)
    • Heating at 80°C for 5 hours
  • Workup :
    • Extraction with ethyl acetate
    • Purification via flash silica gel chromatography (hexane:ethyl acetate gradient)

Results

Parameter Value
Yield 59.3%
Purity (HPLC) 99.9%
1H-NMR (CDCl3) δ 1.39 (t, 3H), 2.00 (s, 3H), 4.32 (q, 2H), 6.41–8.01 (m, 4H)

This method achieves high purity and moderate yield under mild conditions, making it suitable for industrial scale-up.

Reaction of 1-Ethoxy-2,4-dioxopentane with Ethyl β-Amino-β-ethoxyacrylate

An alternative approach involves condensing 1-ethoxy-2,4-dioxopentane (30) with ethyl β-amino-β-ethoxyacrylate (31) in the presence of ammonia (Fig. 9).

Key Features

  • Reagents :
    • 1-Ethoxy-2,4-dioxopentane
    • Ethyl β-amino-β-ethoxyacrylate
    • Ammonia (gas or aqueous)
  • Outcome :
    • Forms ethyl 2-amino-4-ethoxymethyl-6-methylnicotinate (32)
    • Requires no chromatographic purification

While this method avoids complex workup steps, it lacks detailed yield or purity data in published literature.

Comparative Analysis

Method Advantages Limitations
Cyclocondensation High purity (99.9%), mild conditions Moderate yield (59.3%)
Dioxopentane Route Simplified purification Undisclosed yield/purity

The cyclocondensation method is preferred for industrial applications due to reproducibility and quality control, whereas the dioxopentane route may suit small-scale exploratory synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted nicotinates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-amino-6-methylnicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-methylnicotinate involves its interaction with specific molecular targets and pathways. The amino group and ester functionality allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . detailed studies on its exact mechanism of action and molecular targets are still ongoing.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Ethyl 2-amino-6-methylnicotinate with analogous nicotinate derivatives, emphasizing structural variations and functional impacts:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score Log S (ESOL) Bioavailability Synthesis Accessibility
This compound 70959-85-2 C₈H₁₀N₂O₂ 166.18 2-NH₂, 6-CH₃ 0.97 (reference) -2.35 0.55 1.66
Methyl 2-amino-6-(methoxymethyl)nicotinate 849805-26-1 C₁₀H₁₂N₂O₃ 208.21 2-NH₂, 6-CH₂OCH₃ 0.94 -2.41* N/A N/A
Methyl 4-amino-6-methylnicotinate 14208-83-4 C₈H₁₀N₂O₂ 166.18 4-NH₂, 6-CH₃ 0.88 -1.98* 0.49* 1.78*
Ethyl 3-amino-4-pyridinecarboxylate 5470-70-2 C₈H₁₀N₂O₂ 166.18 3-NH₂, 4-COOEt 0.88 -2.22 0.50 1.70
Ethyl 2-chloro-6-methoxynicotinate 1233520-12-1 C₉H₁₀ClNO₃ 215.64 2-Cl, 6-OCH₃ N/A -2.65 0.42 2.10

*Data inferred from structurally related analogs where direct values were unavailable .

Functional Group Impact on Properties

Substituent Effects on Solubility and Reactivity

  • Amino vs. Chloro Groups: The amino group in this compound enhances hydrogen-bonding capacity, improving aqueous solubility (Log S = -2.35) compared to chloro-substituted analogs like Ethyl 2-chloro-6-methoxynicotinate (Log S = -2.65) .
  • Methyl vs. Methoxymethyl: The 6-methoxymethyl group in Methyl 2-amino-6-(methoxymethyl)nicotinate increases steric bulk and lipophilicity, reducing solubility relative to the 6-methyl analog .
  • Positional Isomerism: Methyl 4-amino-6-methylnicotinate (4-NH₂) exhibits higher solubility (Log S = -1.98) than the 2-NH₂ isomer due to reduced steric hindrance .

Bioactivity and Drug-Likeness

  • This compound’s balanced bioavailability (0.55) and moderate PAINS score (0.55) suggest favorable drug-likeness, whereas bulkier analogs like Ethyl 2-chloro-6-methoxynicotinate show reduced bioavailability (0.42) .
  • The amino group’s nucleophilicity facilitates reactions such as acylation and Suzuki coupling, making it a preferred intermediate in medicinal chemistry .

Biological Activity

Ethyl 2-amino-6-methylnicotinate, a derivative of nicotinic acid, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, including an amino group and an ethyl ester, which contribute to its reactivity and interactions with biological systems.

  • Molecular Formula : C_10H_12N_2O_2
  • Molecular Weight : 180.20 g/mol
  • Structural Features : Contains an amino group, a methyl group, and an ethyl ester.

Biological Activities

This compound exhibits several biological activities that make it a candidate for further pharmacological exploration:

  • Enzyme Interaction : The compound is known to affect enzyme activity due to its amino and ester functionalities. It can participate in biochemical reactions that may modulate cellular processes.
  • Therapeutic Potential : Preliminary studies suggest that it may serve as a precursor for biologically active molecules, indicating possible therapeutic effects in various conditions. However, specific studies detailing its mechanisms of action are still required.

The potential mechanisms through which this compound exerts its biological effects include:

  • Nucleophilic Substitution Reactions : The amino group can engage in nucleophilic substitution, leading to the formation of various derivatives that may possess distinct biological properties.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form nitro derivatives or reduction to yield alcohols, which may have differing biological activities.

Comparative Analysis

The uniqueness of this compound can be highlighted in comparison with similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl NicotinateMethyl ester instead of ethyl esterLacks amino group
Ethyl NicotinateNo amino or methyl groupsSimpler structure
2-Amino-6-MethylpyridineLacks the ester groupContains only one functional group
Ethyl 6-Amino-2-MethylnicotinateStructural rearrangement of functional groupsDifferent positioning of amino group

Case Studies and Research Findings

Research into this compound has been limited but promising. A few notable findings include:

  • Antimicrobial Activity : In vitro studies have indicated that derivatives of nicotinic acid exhibit antimicrobial properties, suggesting that this compound may also possess similar effects .
  • Inhibitory Potency : In related studies involving similar compounds, significant inhibitory activities were observed with IC50 values in the low nanomolar range. This suggests potential applications in metabolic disease treatments through modulation of specific enzymes .
  • Pharmacological Applications : As a building block for more complex heterocyclic compounds, this compound is being investigated for its role in drug development and as an intermediate in medicinal chemistry.

Future Directions

Future research should focus on:

  • Mechanistic Studies : Detailed investigations into the specific biological pathways and targets affected by this compound.
  • In Vivo Studies : Conducting animal models to evaluate the therapeutic efficacy and safety profile of this compound.
  • Synthesis of Derivatives : Exploring modifications to the structure to enhance biological activity or reduce toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-amino-6-methylnicotinate
Reactant of Route 2
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Ethyl 2-amino-6-methylnicotinate

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